molecular formula C15H20N2O2 B1424480 N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane CAS No. 1159825-47-4

N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane

Cat. No. B1424480
CAS RN: 1159825-47-4
M. Wt: 260.33 g/mol
InChI Key: GDXKRTUSJPSARB-UHFFFAOYSA-N
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Description

“N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 1159825-47-4 . It has a molecular weight of 260.34 and its linear formula is C15H20N2O2 . It is typically stored at temperatures between 2-8°C . The physical form of this compound ranges from colorless to yellow sticky oil to solid .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this structure has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” is represented by the linear formula C15H20N2O2 . The 8-azabicyclo[3.2.1]octane scaffold is a key component of this molecule .


Chemical Reactions Analysis

The chemical reactions involving “N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” are primarily focused on the construction of the 8-azabicyclo[3.2.1]octane scaffold . This process involves the enantioselective construction of an acyclic starting material, followed by a stereocontrolled formation of the bicyclic scaffold .


Physical And Chemical Properties Analysis

“N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” is a colorless to yellow sticky oil to solid . It has a molecular weight of 260.34 and its linear formula is C15H20N2O2 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Tropane Alkaloid Synthesis

This compound is integral in the synthesis of tropane alkaloids, which are a family of nitrogenous secondary metabolites that exhibit a wide range of biological activities. The stereoselective preparation of the 8-azabicyclo[3.2.1]octane core, which is central to these alkaloids, is a significant area of research .

Synthetic Methodology

Researchers have focused on developing new methodologies for the enantioselective synthesis of the azabicyclo[3.2.1]octane scaffold from achiral starting materials . This has implications in the field of organic chemistry where such scaffolds are valuable.

Safety And Hazards

The safety information for “N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . The compound is represented by the pictogram of an exclamation mark, and the signal word is "Warning" .

properties

IUPAC Name

benzyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-12-8-13-6-7-14(9-12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXKRTUSJPSARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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